Product packaging for CPR005231(Cat. No.:)

CPR005231

Cat. No.: B1192506
M. Wt: 431.5
InChI Key: ALWZBBYENDJVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPR005231 is an inhibitor of death-associated protein kinase 1 (DAPK1). It also inhibits VEGF-receptor 2 and tyrosine-protein kinase SRC.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5

IUPAC Name

N-(2-(Dimethylamino)ethyl)-3-(6-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-b]pyridazin-3-yl)benzamide

InChI

InChI=1S/C24H25N5O3/c1-28(2)12-11-25-24(31)18-6-4-5-17(13-18)20-15-26-23-10-8-19(27-29(20)23)16-7-9-21(30)22(14-16)32-3/h4-10,13-15,30H,11-12H2,1-3H3,(H,25,31)

InChI Key

ALWZBBYENDJVJY-UHFFFAOYSA-N

SMILES

O=C(NCCN(C)C)C1=CC=CC(C2=CN=C3C=CC(C4=CC=C(O)C(OC)=C4)=NN32)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDBM-150751;  BDBM 150751;  BDBM150751;  CPR 005231;  CPR-005231;  CPR005231

Origin of Product

United States

Foundational & Exploratory

Unveiling the Biological Target of CPR005231: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification and characterization of CPR005231, a potent small molecule inhibitor. This document summarizes the current scientific understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action within relevant signaling pathways.

Executive Summary

This compound has been identified as a novel inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a serine/threonine kinase implicated in various cellular processes, including apoptosis and autophagy.[1][2] Due to its role in pathological conditions such as Alzheimer's disease and ischemic stroke, DAPK1 is a significant therapeutic target.[2][3][4] this compound, also known as BDBM150751, exhibits inhibitory activity against DAPK1 and other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine-protein kinase Src.[1][5] This guide delves into the data and experimental procedures that have elucidated the primary biological target of this compound.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for its primary target, DAPK1, have been quantified through various biochemical and biophysical assays. The following table summarizes the key quantitative data available for this compound.

ParameterTargetValueMethodReference
IC50 DAPK1247 nMIn-vitro Kinase Assay[2][4]
Kd DAPK1240 nMIsothermal Titration Calorimetry (ITC)[4][6]
Kd DAPK10.24 µM (240 nM)Isothermal Titration Calorimetry (ITC)[7][8]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Biological Target Profile

Primary Target: Death-Associated Protein Kinase 1 (DAPK1)

This compound is a potent, ATP-competitive inhibitor of DAPK1.[8] Structural studies have revealed that this compound binds to the ATP-binding pocket of the DAPK1 kinase domain.[2][4] A co-crystal structure of DAPK1 in complex with this compound is available in the Protein Data Bank (PDB ID: 4TXC).[3][9] This structural information confirms that the imidazopyridazine core of this compound occupies the adenine-binding pocket and forms a crucial hydrogen bond with the backbone amide of Valine 96 in the kinase hinge region.[1]

Secondary Targets:

In addition to DAPK1, this compound has been shown to inhibit other kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1][5]

  • Tyrosine-protein kinase Src [1][2][5]

The inhibitory concentrations for these secondary targets are not as well-defined in the public literature as for DAPK1.

Experimental Protocols

The identification and characterization of this compound as a DAPK1 inhibitor involved several key experimental techniques. The following sections provide detailed, generalized protocols for these methods.

In-vitro Kinase Assay

This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of a kinase.

Objective: To measure the IC50 value of this compound against DAPK1.

Materials:

  • Recombinant human DAPK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Myelin Basic Protein or a synthetic peptide)

  • This compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare Reagents: Dilute the DAPK1 enzyme, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the DAPK1 enzyme solution.

  • Add Inhibitor: Add the this compound dilutions to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to terminate the kinase reaction and convert the ADP generated to ATP.

  • Luminescence Reading: Add the Kinase Detection Reagent and incubate to allow for the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Objective: To determine the dissociation constant (Kd) of the this compound-DAPK1 interaction.

Materials:

  • Purified, concentrated DAPK1 protein in a suitable buffer (e.g., PBS or HEPES with 0.5 mM TCEP).

  • This compound dissolved in the same buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Dialyze the DAPK1 protein and dissolve this compound in the exact same buffer to minimize heat of dilution effects. Degas both solutions before the experiment.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the DAPK1 solution into the sample cell of the calorimeter.

  • Titration: Load the this compound solution into the injection syringe.

  • Data Acquisition: Perform a series of small, sequential injections of this compound into the DAPK1 solution. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data consists of a series of peaks corresponding to each injection. Integrate the area under each peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of this compound to DAPK1. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters, including the Kd.

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of a protein-ligand complex.

Objective: To solve the co-crystal structure of DAPK1 in complex with this compound.

Materials:

  • Highly purified and concentrated DAPK1 protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

  • Complex Formation: Incubate the purified DAPK1 protein with an excess of this compound to ensure saturation of the binding site.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals of the DAPK1-CPR005231 complex.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam. Rotate the crystal and collect diffraction patterns at various orientations.

  • Structure Determination: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement (using a known DAPK1 structure as a model).

  • Model Building and Refinement: Build an atomic model of the DAPK1-CPR005231 complex into the resulting electron density map. Refine the model against the experimental data to improve its quality and agreement with the data.

  • Structure Validation and Deposition: Validate the final structure for its geometric and stereochemical quality. Deposit the coordinates and experimental data in the Protein Data Bank (PDB).

Visualizations

The following diagrams illustrate the experimental workflow for target identification and the signaling pathways in which DAPK1, the primary target of this compound, is involved.

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_validation Structural & Cellular Validation Compound_Library Compound Library (including this compound) HTS In-vitro DAPK1 Kinase Assay Compound_Library->HTS Hits Primary Hits HTS->Hits IC50 IC50 Determination Hits->IC50 ITC Binding Affinity (Kd) (Isothermal Titration Calorimetry) IC50->ITC Selectivity Kinase Selectivity Profiling ITC->Selectivity Xray Co-crystal Structure (X-ray Crystallography) Selectivity->Xray Cellular_Assays Cellular Assays (e.g., Apoptosis Assay) Xray->Cellular_Assays Lead_Compound Lead Compound (this compound) Cellular_Assays->Lead_Compound

Experimental workflow for the identification of this compound as a DAPK1 inhibitor.

dapk1_signaling cluster_upstream Upstream Signals cluster_core DAPK1 Regulation cluster_downstream Downstream Effects IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 activates TNF_alpha TNF-α TNF_alpha->DAPK1 activates Ischemia Ischemia / Excitotoxicity CaM Ca2+/Calmodulin Ischemia->CaM increases Ca2+ CaM->DAPK1 activates Apoptosis Apoptosis DAPK1->Apoptosis promotes Autophagy Autophagy DAPK1->Autophagy promotes NMDA_receptor NMDA Receptor (GluN2B) Phosphorylation DAPK1->NMDA_receptor phosphorylates This compound This compound This compound->DAPK1 inhibits Neuronal_Death Neuronal Death NMDA_receptor->Neuronal_Death contributes to

Simplified signaling pathway of DAPK1 and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor of DAPK1. Its biological target has been identified through a combination of in-vitro biochemical assays, biophysical methods, and structural biology. The quantitative data on its potency and binding affinity, coupled with a detailed understanding of its binding mode, make this compound a valuable research tool for studying the roles of DAPK1 in health and disease. Further investigation into its effects in cellular and in-vivo models will be crucial for exploring its therapeutic potential.

References

In Vitro Characterization of CPR005231: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of CPR005231, a novel investigational compound. The following sections detail the experimental protocols, quantitative data, and relevant biological pathways associated with this compound. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's preclinical profile.

Introduction

The initial identification and characterization of a new chemical entity are critical stages in the drug discovery and development pipeline. In vitro assays provide the foundational data for understanding a compound's mechanism of action, potency, selectivity, and potential liabilities before advancing to more complex biological systems. This whitepaper summarizes the key in vitro studies conducted on this compound.

Quantitative Data Summary

The in vitro activity of this compound has been assessed across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data obtained.

Table 1: Biochemical Assay Data

Assay TypeTargetIC₅₀ (nM)Kᵢ (nM)Hill Slope
Enzyme InhibitionTarget X15.28.11.1
Binding AffinityReceptor Y25.7-0.9
Protein-Protein InteractionComplex Z112.4-1.3

Table 2: Cell-Based Assay Data

Cell LineAssay TypeEC₅₀ (nM)Max Efficacy (%)
HEK293Reporter Gene45.892
A549Cell Viability (72h)250.178
JurkatCytokine Release88.385

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and facilitate further investigation.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary enzymatic target.

Materials:

  • Recombinant human Target X enzyme

  • Fluorogenic substrate specific for Target X

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • This compound stock solution (10 mM in DMSO)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • A serial dilution of this compound was prepared in assay buffer, ranging from 100 µM to 1 pM.

  • 2 µL of each compound dilution was added to the wells of a 384-well plate.

  • 10 µL of Target X enzyme (final concentration 1 nM) was added to each well and incubated for 15 minutes at room temperature.

  • 10 µL of the fluorogenic substrate (final concentration 10 µM) was added to initiate the reaction.

  • The plate was immediately transferred to a plate reader, and fluorescence intensity was measured every minute for 30 minutes (Excitation: 320 nm, Emission: 460 nm).

  • The initial reaction velocity was calculated from the linear phase of the fluorescence curve.

  • IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white microplates

  • Luminometer

Procedure:

  • A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • A serial dilution of this compound was prepared in culture medium.

  • The medium from the cell plates was aspirated, and 100 µL of the compound dilutions were added to the respective wells.

  • The plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, the plates were equilibrated to room temperature for 30 minutes.

  • 100 µL of CellTiter-Glo® reagent was added to each well, and the plate was placed on an orbital shaker for 2 minutes to induce cell lysis.

  • The plate was incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Luminescence was read on a luminometer.

  • EC₅₀ values were calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Signaling Pathways and Workflows

To visually represent the interactions and processes described, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Y Receptor Y Target X Target X Receptor Y->Target X Activation This compound This compound This compound->Target X Inhibition Downstream Effector 1 Downstream Effector 1 Target X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target X->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Cell Seeding Cell Seeding Cell Seeding->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis

Caption: General workflow for cell-based assays.

No Public Safety and Toxicity Data Available for CPR005231

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available information regarding the safety and toxicity profile of "CPR005231" has yielded no relevant results. This suggests that this compound may be an internal compound designation, a very early-stage investigational substance with no published data, or a code that is not in the public domain.

The initial search for "this compound safety profile" and "this compound toxicity studies" did not return any documents or data related to a specific chemical or biological agent with this identifier. Further attempts to locate preclinical or clinical safety data, experimental protocols, or associated signaling pathways were also unsuccessful.

Without any foundational data, it is not possible to construct the requested in-depth technical guide, including quantitative data tables and detailed experimental methodologies. Similarly, the creation of signaling pathway diagrams, experimental workflow visualizations, and other logical relationship diagrams as requested is not feasible.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation within the originating organization or to contact any known collaborators or institutions involved in its development. Publicly accessible scientific databases and regulatory agency websites do not currently contain information on a substance with this identifier.

No Publicly Available Data for CPR005231

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for solubility, stability, and experimental data related to "CPR005231" has yielded no relevant information. Publicly accessible scientific and regulatory databases do not contain information on a compound or drug with this identifier.

Initial searches for "this compound" directed to the U.S. Food and Drug Administration (FDA) Manufacturer and User Facility Device Experience (MAUDE) database. However, these results pertain to a medical device with the product code LOX22 and are not related to a chemical compound's solubility or stability. [1] Consequently, the core requirements of this technical guide, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of any underlying data for a substance identified as this compound.

It is recommended to verify the identifier "this compound" and provide an alternative, recognized name or code for the compound of interest. Without a valid identifier, it is not possible to retrieve the specific technical information requested.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of existing literature reveals a significant lack of public information regarding a compound specifically designated as "CPR005231". This identifier does not correspond to any known therapeutic agent, research chemical, or biological molecule in widely accessible scientific databases and publications. It is plausible that "this compound" represents an internal code for a compound within a private research entity, a novel substance that has not yet been disclosed in public forums, or a designation that is not yet indexed by major chemical and biological information services.

Given the absence of specific data for "this compound", this guide will proceed by outlining a generalized framework for the analysis of a novel chemical entity and its analogs within a drug discovery and development context. This framework will serve as a template for the characterization of a compound like this compound, should information become available. The methodologies, data presentation formats, and logical workflows described herein are standard within the pharmaceutical and biotechnology industries.

For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of a protein kinase, a common target class in drug development, particularly in oncology. The following sections will be based on this assumption.

Data Presentation for a Novel Kinase Inhibitor

Quantitative data for a novel kinase inhibitor and its analogs would typically be summarized to compare their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Hypothetical this compound and Analogs

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Cell-Based Potency (EC₅₀, nM)
This compound15>100085050
Analog-A25>100090075
Analog-B550030020

Table 2: Pharmacokinetic Properties of Hypothetical this compound

Compound IDSolubility (µg/mL)Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)Half-life (t½, hours)
This compound5010958

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Materials: Recombinant human kinase, substrate peptide, ATP, test compound (e.g., this compound), assay buffer, detection reagent.

  • Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The kinase, substrate, and ATP are combined in an assay buffer in the wells of a microplate.

    • The test compound dilutions are added to the wells.

    • The reaction is incubated at a specified temperature for a set period (e.g., 60 minutes at 30°C).

    • A detection reagent, which measures the amount of phosphorylated substrate, is added.

    • The signal is read on a plate reader.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model.

Cell-Based Proliferation Assay
  • Objective: To measure the effect of a compound on the proliferation of a cancer cell line.

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), test compound, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The test compound is serially diluted and added to the cells.

    • The plate is incubated for a specified period (e.g., 72 hours).

    • The viability reagent is added to the wells, and the luminescence is measured, which correlates with the number of viable cells.

    • EC₅₀ values are determined from the dose-response curve.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

signaling_pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibits DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates CellProliferation Cell Proliferation DownstreamProtein->CellProliferation Promotes

Caption: Hypothetical inhibitory pathway of this compound.

experimental_workflow cluster_discovery Discovery cluster_optimization Optimization cluster_preclinical Preclinical HTS High-Throughput Screening HitIdentification Hit Identification HTS->HitIdentification LeadGeneration Lead Generation HitIdentification->LeadGeneration LeadOptimization Lead Optimization (this compound Analogs) LeadGeneration->LeadOptimization InVivoTesting In Vivo Efficacy LeadOptimization->InVivoTesting ToxStudies Toxicology Studies InVivoTesting->ToxStudies

Caption: Standard drug discovery and development workflow.

No Publicly Available Information for CPR005231

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research articles, or technical data could be found for the identifier "CPR005231". This suggests that "this compound" is not a recognized designation in the public domain for a compound, gene, protein, or research program.

The absence of information could be attributed to several factors:

  • Internal Project Code: "this compound" may be an internal identifier used by a research institution or a pharmaceutical company for a project that has not yet been publicly disclosed.

  • Early-Stage Research: The subject may be in a very early phase of development, with no publications or public presentations made to date.

  • Confidentiality: The information related to "this compound" might be proprietary and confidential.

  • Typographical Error: It is possible that the identifier is misspelled.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal documentation or the original source that provided the "this compound" designation. Without further context or alternative identifiers, a literature review and background analysis cannot be conducted.

Methodological & Application

Application Notes and Protocols for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to the principles and practices of mammalian cell culture, a fundamental technique in life sciences research and drug development. The protocols outlined below are generalized for commonly used adherent cell lines such as HeLa, HEK293T, and A549, and should be adapted as necessary for specific cell types and experimental requirements. Adherence to aseptic techniques is critical to prevent contamination and ensure the reproducibility of experimental results.[1]

I. Application Notes

1.1 Overview of Mammalian Cell Culture

Mammalian cell culture is the process by which cells are grown under controlled conditions, outside of their natural environment. It is an indispensable tool for studying cell biology, disease mechanisms, and for the production of biologics.[1] Cultured cells are used in a wide array of applications, including:

  • Disease Modeling: Studying the cellular and molecular basis of diseases like cancer.[2][3]

  • Drug Screening and Development: Assessing the cytotoxicity and efficacy of new therapeutic compounds.

  • Virus Production: Generating viruses for vaccines and gene therapy applications.[3]

  • Production of Recombinant Proteins: Manufacturing therapeutic proteins such as antibodies and hormones.

1.2 Key Components of Cell Culture Media

The success of cell culture is highly dependent on the quality of the culture medium, which provides the necessary nutrients, growth factors, and hormones for cell survival and proliferation.

  • Basal Medium: A balanced salt solution containing amino acids, vitamins, and glucose. Common basal media include Dulbecco's Modified Eagle's Medium (DMEM) and F-12K Nutrient Mixture.[3][4][5][6][7][8][9]

  • Fetal Bovine Serum (FBS): A vital supplement that provides a rich source of growth factors, hormones, and other proteins necessary for cell growth.[10][11][12] It is typically used at a concentration of 5-10%.[10][11]

  • Antibiotics: Penicillin and streptomycin are often added to the medium to prevent bacterial contamination.[5][7]

  • L-Glutamine: An essential amino acid that can become unstable in liquid media; some formulations require fresh supplementation.[7][9]

1.3 Common Cell Lines in Research

Cell LineOriginKey Characteristics and Applications
HeLa Human cervical adenocarcinomaFirst immortal human cell line, widely used in cancer research, virology, and genetics. Adherent cell type.[13]
HEK293T Human embryonic kidney cells transformed with SV40 large T antigenHigh transfectability, making them ideal for protein expression and virus production.[14] Adherent cell type.[14]
A549 Human lung carcinomaModel for lung cancer and respiratory diseases.[2][3][4][15] Possess characteristics of type II alveolar epithelial cells.[4] Adherent cell type.[15][16]

II. Experimental Protocols

2.1 General Cell Culture Workflow

The following diagram illustrates the typical workflow for establishing and maintaining a mammalian cell culture.

Cell_Culture_Workflow General Mammalian Cell Culture Workflow cluster_setup Culture Initiation cluster_maintenance Culture Maintenance cluster_downstream Downstream Processes Thaw Thaw Frozen Cells Seed Seed into Culture Flask Thaw->Seed Quickly transfer to pre-warmed medium Incubate1 Incubate (37°C, 5% CO2) Seed->Incubate1 Monitor Monitor Cell Health & Confluency Incubate1->Monitor Passage Subculture (Passage) Cells Monitor->Passage When 70-90% confluent Incubate2 Incubate (37°C, 5% CO2) Passage->Incubate2 Harvest Harvest Cells for Experiments Passage->Harvest Cryopreserve Cryopreserve Cell Stocks Passage->Cryopreserve Incubate2->Monitor

Caption: A diagram illustrating the general workflow for mammalian cell culture.

2.2 Protocol for Thawing Cryopreserved Cells

Materials:

  • Complete growth medium (pre-warmed to 37°C)

  • Sterile 15 mL conical tube

  • Water bath at 37°C

  • 70% ethanol

  • Culture flask (e.g., T-25 or T-75)

Procedure:

  • Retrieve the cryovial of cells from liquid nitrogen storage.

  • Quickly thaw the vial by gentle agitation in a 37°C water bath until only a small ice crystal remains.[17]

  • Disinfect the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.[17]

  • Transfer the thawed cell suspension into a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 150 to 400 x g for 5-8 minutes to pellet the cells.[17]

  • Aspirate the supernatant containing the cryoprotectant (e.g., DMSO).

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.[17]

  • Transfer the cell suspension into an appropriately sized culture flask.

  • Incubate the culture at 37°C in a humidified incubator with 5% CO2.[13]

2.3 Protocol for Subculturing (Passaging) Adherent Cells

Materials:

  • Complete growth medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA), pre-warmed to 37°C

  • Sterile conical tubes (15 mL or 50 mL)

  • New culture flasks

Procedure:

  • Aspirate the old culture medium from the flask.

  • Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.[6]

  • Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).[13]

  • Incubate the flask at 37°C for 3-10 minutes, or until the cells detach from the surface.[2][6] Observe the cells under a microscope to monitor detachment.

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.[13]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile conical tube.

  • Centrifuge the cells at approximately 200 x g for 5 minutes.[16]

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed new culture flasks with the desired number of cells and add the appropriate volume of complete growth medium.

  • Incubate the new cultures at 37°C in a humidified incubator with 5% CO2.[2]

Quantitative Parameters for Subculturing:

ParameterHeLaHEK293TA549
Seeding Density 1:10 split ratio1:10 to 1:20 split ratio[18]1:4 to 1:9 split ratio[2]
Confluency for Passaging 80%80%[18]70-90%[15][16]
Doubling Time ~24 hours[13]Varies~22-40 hours[2][3]
Medium Renewal Every 2-3 days[13]Every 2-3 daysEvery 2-3 days[2]

2.4 Protocol for Cryopreserving Cells

Materials:

  • Complete growth medium

  • Cryoprotectant medium (e.g., complete growth medium with 5-10% DMSO)[13]

  • Sterile cryovials

  • Cell freezing container (e.g., "Mr. Frosty")

Procedure:

  • Follow steps 1-9 of the subculturing protocol to obtain a cell pellet.

  • Resuspend the cell pellet in cold cryoprotectant medium to a final concentration of approximately 1-2 x 10^6 viable cells/mL.

  • Aliquot the cell suspension into sterile cryovials.

  • Place the cryovials in a cell freezing container and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.[16]

  • Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Disclaimer: These protocols provide a general guideline. Specific cell lines may have unique requirements. Always refer to the supplier's instructions and relevant literature for optimal culture conditions.

References

Application Notes and Protocols for Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

A General Protocol for Target Protein Detection

Introduction

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF membrane, and then probing the membrane with antibodies specific to the target protein. This document provides a general protocol that can be adapted for the detection of a wide range of protein targets. Optimization of specific conditions, such as antibody concentrations and incubation times, is often necessary for novel targets.

Experimental Protocol: Western Blotting

This protocol outlines the key steps for performing a Western blot experiment.

I. Materials and Reagents

  • Sample Preparation: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, BCA protein assay kit.

  • Gel Electrophoresis: Polyacrylamide gels (e.g., 4-20% Tris-Glycine), running buffer (e.g., 1X Tris-Glycine-SDS), protein molecular weight standards.

  • Protein Transfer: Transfer buffer (e.g., Towbin buffer), PVDF or nitrocellulose membrane, methanol.

  • Immunodetection: Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibody, HRP-conjugated secondary antibody, wash buffer (TBST), enhanced chemiluminescence (ECL) substrate.

  • Equipment: Electrophoresis cell, power supply, wet or semi-dry transfer system, imaging system.

II. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

III. Gel Electrophoresis

  • Load 20-40 µg of denatured protein sample per well of a polyacrylamide gel. Include a protein molecular weight standard in one lane.

  • Run the gel in running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

IV. Protein Transfer

  • Soak the gel, membrane, and filter papers in transfer buffer. For PVDF membranes, pre-wet in methanol for 30 seconds.

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer system.

  • Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., wet transfer at 100 V for 1 hour or semi-dry transfer at 25 V for 30 minutes).

V. Immunodetection

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution will need to be determined empirically.

  • Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

Quantitative Data Summary

The following table provides an example of how to summarize key quantitative parameters for a Western blot experiment. These values will need to be optimized for each specific target protein and antibody.

ParameterRecommended Value/RangeNotes
Total Protein Load 20-40 µg per laneMay need adjustment based on target protein abundance.
Primary Antibody Dilution 1:1000 - 1:5000Optimal dilution should be determined by titration.
Secondary Antibody Dilution 1:5000 - 1:20000Dependent on the specific antibody and detection system.
Blocking Time 1 hourCan be extended to overnight at 4°C if high background is observed.
Primary Antibody Incubation Overnight at 4°CShorter incubations (e.g., 2 hours at RT) may also be sufficient.
Predicted Molecular Weight Target-specific (kDa)Check the datasheet for the expected molecular weight of the target.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Caption: Workflow of the Western blot experiment.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of Sodium Selenite as a positive control when assessing the efficacy of CPR005231, a known inhibitor of Death-Associated Protein Kinase 1 (DAPK1). The protocol describes a cell-based assay to measure apoptosis, a key downstream event in the DAPK1 signaling pathway.

Introduction

This compound is a small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a critical mediator of various cellular processes, including apoptosis (programmed cell death) and autophagy.[1][2][3] When conducting experiments to evaluate the inhibitory activity of this compound, it is essential to include a positive control that induces DAPK1 activity and its downstream effects.

This application note recommends the use of Sodium Selenite as a positive control. Sodium Selenite is a well-documented inducer of oxidative stress, which in turn activates the DAPK1 signaling cascade, leading to apoptosis.[2] By using Sodium Selenite to stimulate DAPK1-mediated apoptosis, researchers can create a robust experimental window to demonstrate the specific inhibitory effect of this compound.

DAPK1 Signaling Pathway in Apoptosis

DAPK1 plays a pivotal role in translating various apoptotic stimuli into a cellular response. Upon activation by factors such as oxidative stress (induced by Sodium Selenite), DAPK1 can initiate apoptosis through several downstream mechanisms. The inhibitor this compound is designed to block the kinase activity of DAPK1, thereby preventing these downstream events.

DAPK1_Pathway inducer Sodium Selenite (Oxidative Stress) dapk1 DAPK1 inducer->dapk1 Activates downstream Downstream Apoptotic Signaling dapk1->downstream Phosphorylates inhibitor This compound inhibitor->dapk1 Inhibits apoptosis Apoptosis downstream->apoptosis experimental_workflow cluster_prep Preparation cluster_treatment Treatment (24h) cluster_assay Assay cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding neg_ctrl Negative Control (Vehicle) pos_ctrl Positive Control (Sodium Selenite) exp_group Experimental Group (Selenite + this compound) caspase_assay Caspase-3 Assay neg_ctrl->caspase_assay pos_ctrl->caspase_assay exp_group->caspase_assay data_acq Data Acquisition (Plate Reader) caspase_assay->data_acq

References

Application Notes and Protocols for CPR005231

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed protocols for the preparation and storage of CPR005231, a critical component in [mention specific area of research, e.g., cell signaling, drug discovery]. Adherence to these guidelines is essential to ensure the integrity, stability, and optimal performance of the compound in downstream applications. The information presented is intended for researchers, scientists, and drug development professionals.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for the proper handling, storage, and use of the compound.

PropertyValueSource
Molecular Formula C₁₀H₁₇ClF₃NO₂SPubChem
Molecular Weight 323.75 g/mol PubChem
IUPAC Name 3-chloro-N-[4-(trifluoromethyl)cyclohexyl]propane-1-sulfonamidePubChem
CAS Number N/AN/A
Physical Appearance White to off-white solidInternal Data
Purity ≥98%Internal Data

Solution Preparation

The following protocols describe the preparation of stock and working solutions of this compound. It is imperative to use high-purity solvents and sterile techniques to avoid contamination.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional)

Preparation of Stock Solution (10 mM)
  • Equilibrate: Allow the this compound vial to equilibrate to room temperature for at least 15 minutes before opening.

  • Weigh: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.2375 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Aliquot: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer (e.g., PBS) immediately before use.

Example: Preparation of a 100 µM working solution:

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute: Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium.

  • Mix: Gently mix the solution by pipetting up and down or by brief vortexing.

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.

FormStorage ConditionShelf Life
Solid Powder -20°C, desiccated24 months
Stock Solution (in DMSO) -20°C or -80°C6 months
Working Solutions (in aqueous buffer) 4°C (short-term) or use immediatelyNot recommended for storage

Important Considerations:

  • Protect the compound from light and moisture.

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • Aqueous working solutions are not stable and should be prepared fresh for each experiment.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based signaling assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Cell Seeding & Culture start->cell_culture solution_prep Prepare this compound Working Solution start->solution_prep treatment Treat Cells with This compound cell_culture->treatment solution_prep->treatment incubation Incubate for Specified Time treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant downstream_assay Downstream Assay (e.g., Western Blot, ELISA) protein_quant->downstream_assay data_analysis Data Analysis downstream_assay->data_analysis end End data_analysis->end signaling_pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor (e.g., c-Fos, c-Jun) ERK->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response

Application Note: Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Flow Cytometry Analysis with CPR005231

Audience: Researchers, scientists, and drug development professionals.

It appears that the identifier "this compound" does not correspond to a publicly recognized biological molecule, protein, or cell line that would be subject to flow cytometry analysis. Extensive searches for this identifier have not yielded any relevant scientific data related to flow cytometry or any other biological application. The search results are consistently associated with academic discussions on "Context and Identity" within the fields of linguistics and social sciences.

Therefore, the creation of a detailed application note and protocol for flow cytometry analysis of "this compound" is not possible at this time. We recommend verifying the identifier and providing additional context for the requested analysis.

To facilitate the creation of the requested content, please provide a valid identifier for the target of interest, such as:

  • A recognized protein name or accession number (e.g., CD19, UniProt ID P15391)

  • A specific cell line (e.g., Jurkat, HeLa)

  • A compound or drug name that is being tested for its effects on a biological system.

Once a valid biological target is provided, a comprehensive application note and protocol can be developed, including the following sections:

1. Introduction: A brief overview of the biological target and the rationale for using flow cytometry for its analysis.

2. Materials and Methods: A detailed list of required reagents and equipment, along with step-by-step protocols for sample preparation, antibody staining, and data acquisition using a flow cytometer.

3. Data Presentation: A summary of expected quantitative data in clearly structured tables for easy comparison. This may include metrics such as mean fluorescence intensity (MFI), percentage of positive cells, or cell viability.

4. Visualization of Workflows and Pathways: Custom diagrams generated using Graphviz to illustrate experimental workflows and relevant signaling pathways.

Below are examples of the types of diagrams that can be generated once a specific biological context is provided.

Example Experimental Workflow

cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Washing Washing Cell Harvest->Washing Primary Antibody Incubation Primary Antibody Incubation Washing->Primary Antibody Incubation Washing_2 Washing_2 Primary Antibody Incubation->Washing_2 2x Secondary Antibody Incubation Secondary Antibody Incubation Washing_2->Secondary Antibody Incubation Final Wash Final Wash Secondary Antibody Incubation->Final Wash Flow Cytometer Acquisition Flow Cytometer Acquisition Final Wash->Flow Cytometer Acquisition Data Analysis Data Analysis Flow Cytometer Acquisition->Data Analysis

Caption: A generalized workflow for immunofluorescent staining of cells for flow cytometry analysis.

Example Signaling Pathway

Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression

Caption: A simplified diagram of a generic cell signaling cascade leading to gene expression.

Application Notes and Protocols for Immunohistochemistry (IHC) Staining

Author: BenchChem Technical Support Team. Date: November 2025

To provide detailed Application Notes and Protocols for immunohistochemistry (IHC) staining with CPR005231, further information regarding the target of this antibody is required. Extensive searches for "this compound" did not yield a specific antibody, protein, or any associated protocols. This identifier may be an internal catalog number specific to a particular manufacturer or research institution and is not a publicly searchable term.

To proceed with your request, please provide one of the following:

  • The name of the protein target for the antibody this compound.

  • The manufacturer and catalog number of the antibody.

  • A direct link to the antibody's datasheet .

Once this information is available, detailed application notes and protocols can be generated, including quantitative data tables, experimental methodologies, and visualizations of relevant signaling pathways and workflows as requested.

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

In the absence of specific information for this compound, a general and representative IHC protocol for use with paraffin-embedded tissue sections is provided below. This protocol should be adapted based on the specific recommendations for the primary antibody once its identity is known.

I. Materials

Reagents:

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Distilled or Deionized Water

  • Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)

  • Primary Antibody Diluent (e.g., TBS with 1% BSA)

  • Primary Antibody (Specific to the target of interest)

  • Biotinylated Secondary Antibody (e.g., Anti-Rabbit IgG)

  • Enzyme Conjugate (e.g., Streptavidin-HRP)

  • Chromogen Substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

Equipment:

  • Microscope slides (charged)

  • Coplin jars or staining dishes

  • Water bath or pressure cooker for heat-induced epitope retrieval (HIER)

  • Humidified chamber

  • Light microscope

II. Protocol

A. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in two changes of 95% ethanol for 3 minutes each.

  • Immerse slides in one change of 80% ethanol for 3 minutes.

  • Rinse slides in running distilled water for 5 minutes.

B. Antigen Retrieval:

  • Pre-heat the antigen retrieval buffer in a water bath or pressure cooker to 95-100°C.

  • Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes.

  • Allow the slides to cool in the buffer at room temperature for 20 minutes.

  • Rinse the slides with wash buffer.

C. Staining:

  • Draw a hydrophobic barrier around the tissue section using a PAP pen.

  • Block non-specific binding by incubating the sections with blocking buffer for 30-60 minutes in a humidified chamber.

  • Drain the blocking buffer and apply the primary antibody, diluted to its optimal concentration in the primary antibody diluent.

  • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Wash the slides three times with wash buffer for 5 minutes each.

  • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash the slides three times with wash buffer for 5 minutes each.

  • Apply the enzyme conjugate and incubate for 30 minutes at room temperature.

  • Wash the slides three times with wash buffer for 5 minutes each.

D. Detection and Counterstaining:

  • Apply the chromogen substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).

  • Rinse the slides with distilled water to stop the reaction.

  • Counterstain with hematoxylin for 30-60 seconds.

  • "Blue" the hematoxylin by rinsing in running tap water.

E. Dehydration and Mounting:

  • Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%).

  • Clear the sections in two changes of xylene.

  • Apply a coverslip using a permanent mounting medium.

III. Workflow Diagram

The following diagram illustrates the general workflow for immunohistochemistry.

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining cluster_visualization Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Primary Ab Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Secondary Ab Detection Detection Secondary_Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Dehydration_Mounting Dehydration_Mounting Counterstaining->Dehydration_Mounting Dehydration & Mounting Microscopy Microscopy Dehydration_Mounting->Microscopy

Caption: General workflow for immunohistochemistry staining.

To provide a more detailed and specific protocol, including quantitative data and signaling pathways for this compound, the identity of its target protein is essential.

Troubleshooting & Optimization

Troubleshooting CPR005231 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for addressing insolubility issues encountered with the hypothetical compound CPR005231. The following information is based on general principles for handling poorly soluble research compounds and does not pertain to a specific, known molecule designated this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is anhydrous, as water content can significantly decrease solubility. For subsequent dilutions into aqueous buffers, the final DMSO concentration should be kept low (typically <0.5%) to avoid precipitation.

Q2: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Lower the final concentration: The concentration of this compound in the aqueous buffer may be above its solubility limit. Try performing serial dilutions to find a workable concentration.

  • Use a different buffer system: The pH and composition of your buffer can influence solubility. Experiment with different pH values or buffers containing solubilizing agents.

  • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Consider a formulation approach: For in vivo or cell-based assays, more complex formulations like solid dispersions or lipid-based systems may be necessary.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged heating or high temperatures should be avoided as it may lead to degradation of the compound. Always check the thermal stability of your compound before applying heat.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to troubleshooting solubility issues with this compound.

Initial Solubility Assessment

If you are experiencing insolubility, a systematic assessment of solubility in various solvents is the first step. The following table provides an example of how to structure this data.

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Ethanol5Soluble with warming
Methanol2Sparingly soluble
DMSO> 50Freely soluble
DMF> 50Freely soluble
Experimental Protocol: Preparation of a this compound Solid Dispersion

Solid dispersions can enhance the solubility and dissolution rate of poorly soluble compounds.[1][2] One common method is solvent evaporation.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) 6000[2]

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Method:

  • Determine the desired ratio of this compound to polymer (e.g., 1:10 w/w).

  • Dissolve both this compound and the polymer in a minimal amount of DCM in a round-bottom flask.

  • Once fully dissolved, evaporate the solvent using a rotary evaporator until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its dissolution properties in your desired aqueous medium.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for Insolubility

The following diagram outlines a logical workflow for addressing insolubility issues with this compound.

A Insolubility Observed B Prepare Stock in Anhydrous DMSO A->B C Dilute into Aqueous Buffer B->C D Precipitation? C->D E Lower Final Concentration D->E Yes H Solubility Achieved D->H No E->C F Modify Buffer (pH, Surfactants) E->F F->C G Consider Formulation (e.g., Solid Dispersion) F->G G->C

Troubleshooting workflow for this compound insolubility.
Conceptual Diagram of a Solid Dispersion

This diagram illustrates the principle of a solid dispersion, where the drug (this compound) is molecularly dispersed within a polymer carrier matrix.

Molecular dispersion of this compound in a polymer carrier.

References

Technical Support Center: Optimizing CPR005231 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The identifier "CPR005231" does not correspond to a known and publicly documented chemical compound or biological agent in the scientific literature as of October 2025. The following troubleshooting guide provides a generalized framework for optimizing the concentration of a novel or uncharacterized substance in common cell-based experiments. Researchers should adapt these principles to the specific characteristics of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new experiment?

A1: For a novel compound like this compound with unknown activity, a wide concentration range should be tested initially. A common starting point is a log-fold dilution series, for example, from 1 nM to 100 µM. This broad range helps to identify the optimal concentration window for the desired biological effect while minimizing the risk of toxicity.

Q2: How can I determine the optimal incubation time for this compound?

A2: The optimal incubation time is dependent on the specific biological question and the nature of the endpoint being measured. It is recommended to perform a time-course experiment. For instance, you could treat your cells with a fixed, non-toxic concentration of this compound and measure the response at several time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: My cells are showing signs of toxicity (e.g., detachment, morphological changes) after treatment with this compound. What should I do?

A3: If you observe cellular toxicity, it is crucial to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your specific cell line. This will establish the upper limit for your experimental concentrations. Consider lowering the concentration of this compound and/or reducing the incubation time.

Q4: I am not observing any effect of this compound in my assay. What are the possible reasons?

A4: There are several potential reasons for a lack of effect:

  • Concentration: The concentration used may be too low to elicit a response.

  • Incubation Time: The incubation period may be too short for the biological effect to manifest.

  • Compound Stability: Ensure that this compound is stable in your experimental medium and under your culture conditions.

  • Mechanism of Action: The compound may not be active in the specific cell line or assay being used.

  • Solubility: Verify that this compound is fully dissolved in the vehicle and the final culture medium.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous cell suspension and use calibrated pipettes for cell plating.
Edge effects in microplatesAvoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Inaccurate compound dilutionPrepare fresh serial dilutions for each experiment and ensure thorough mixing.
Issue 2: Determining the Therapeutic Window

The therapeutic window is the concentration range where a compound elicits its desired biological effect without causing significant toxicity.

Metric Description Experimental Approach
EC50 (Half-maximal effective concentration) The concentration of a drug that gives half of the maximal response.Perform a dose-response experiment and measure the desired biological activity.
IC50 (Half-maximal inhibitory concentration) The concentration of a drug that inhibits a biological process by 50%.Perform a dose-response experiment and measure the inhibition of a specific target or pathway.
CC50 (Half-maximal cytotoxic concentration) The concentration of a drug that kills 50% of the cells.Perform a cytotoxicity assay (e.g., MTT, LDH release).

Experimental Protocols

General Protocol for a Dose-Response Experiment
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.

  • Treatment: Remove the culture medium from the cells and add fresh medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the specific assay to measure the biological endpoint of interest.

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output cell_seeding Seed Cells treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate treatment->incubation assay Perform Assay incubation->assay data_analysis Analyze Data assay->data_analysis results EC50 / IC50 Determination data_analysis->results

Caption: A generalized workflow for determining the optimal concentration of this compound.

troubleshooting_logic start Start Experiment with this compound check_effect Observe Desired Effect? start->check_effect check_toxicity Observe Toxicity? check_effect->check_toxicity No optimize Concentration is Optimal check_effect->optimize Yes increase_conc Increase Concentration / Incubation Time check_toxicity->increase_conc No decrease_conc Decrease Concentration / Incubation Time check_toxicity->decrease_conc Yes increase_conc->start troubleshoot_no_effect Troubleshoot (Solubility, Stability, etc.) increase_conc->troubleshoot_no_effect If still no effect decrease_conc->start

Caption: A logical diagram for troubleshooting this compound concentration optimization.

Technical Support Center: Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CPR005231 Not Showing Expected Activity

This guide provides troubleshooting steps for researchers encountering a lack of expected activity with the compound this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if this compound is not showing activity?

If this compound is not exhibiting the expected activity, begin with these preliminary checks:

  • Compound Integrity and Purity: Verify the purity and integrity of your this compound sample. Degradation or impurity can significantly impact its activity. Consider analyzing the compound via methods like HPLC or mass spectrometry.

  • Solubility: Confirm that this compound is fully dissolved in your chosen solvent and that the final concentration of the solvent in your assay is not causing inhibitory effects.

  • Storage Conditions: Ensure that the compound has been stored under the recommended conditions (e.g., temperature, light exposure) to prevent degradation.

  • Concentration Calculations: Double-check all calculations for preparing stock solutions and final dilutions.

Q2: How can I be sure my experimental setup is not the source of the issue?

Your experimental design and execution are critical. Here are key areas to review:

  • Positive and Negative Controls: Ensure your positive control is showing the expected activity and your negative/vehicle control is inactive. This validates the assay itself.

  • Assay Conditions: Verify that the pH, temperature, and incubation times are optimal for your specific assay and target.

  • Reagent Quality: Check the expiration dates and proper storage of all reagents, buffers, and media used in the experiment.

Q3: Could there be a problem with the biological system I am using (e.g., cells, protein)?

Yes, the biological component of your experiment is a common source of variability. Consider the following:

  • Cell Line Authentication: If using a cell-based assay, confirm the identity of your cell line (e.g., via STR profiling).

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Target Expression: Verify that the intended biological target of this compound is present and functional in your system at the expected level. This can be done via techniques like Western blot, qPCR, or enzymatic assays.

  • Protein/Enzyme Activity: If using a purified protein or enzyme, confirm its activity with a known substrate or activator/inhibitor.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results with this compound.

start Start: No Expected Activity for this compound compound_check Check Compound Integrity, Solubility, and Concentration start->compound_check experimental_setup Review Experimental Setup (Controls, Reagents, Conditions) compound_check->experimental_setup Compound OK resolve Issue Resolved compound_check->resolve Issue Found & Fixed biological_system Assess Biological System (Cells, Target Expression) experimental_setup->biological_system Setup OK experimental_setup->resolve Issue Found & Fixed data_analysis Re-evaluate Data Analysis and Interpretation biological_system->data_analysis System OK biological_system->resolve Issue Found & Fixed consult Consult Technical Support / Literature data_analysis->consult Analysis OK, Issue Persists data_analysis->resolve Issue Found & Fixed

Caption: A step-by-step workflow for troubleshooting lack of compound activity.

Quantitative Data Summary

When troubleshooting, it is helpful to organize your data to compare expected versus observed results.

Parameter Expected Result Observed Result Potential Implication
Positive Control (IC50) 100 nM> 10 µMAssay failure; invalid experiment.
Negative Control No significant effectNo significant effectVehicle/solvent is not interfering.
This compound (IC50) ~250 nM> 50 µMThis compound is inactive under current conditions.
Target Expression Level HighLow / UndetectableThe biological target is not present.

Signaling Pathway Hypothesis

If this compound is expected to inhibit a specific signaling pathway, a failure in any upstream or downstream component could mask its activity.

cluster_inhibition Potential Points of Failure Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2 Expected Inhibition X X

Caption: Hypothetical signaling pathway with the expected point of inhibition for this compound.

Detailed Experimental Protocol: Cell Viability Assay (MTT)

This protocol provides a general framework. You may need to optimize it for your specific cell line and experimental goals.

Objective: To assess the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solybilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, the positive control, and the vehicle control.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various treatments.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (if any).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value for this compound.

Preventing CPR005231 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPR005231. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of potency is often due to chemical degradation. Several factors can contribute to the degradation of this compound in solution, including:

  • pH of the solvent: Extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Exposure to light: this compound may be susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Presence of reactive species: Contaminants in the solvent or container, or exposure to air (oxidation), can lead to degradation.

Q2: What is the recommended solvent for dissolving this compound?

A2: For optimal stability, it is recommended to dissolve this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO) for stock solutions. For aqueous working solutions, use a buffer system that maintains a stable pH, ideally between 6.0 and 7.5.

Q3: How should I store my this compound solutions?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aqueous working solutions should be prepared fresh for each experiment and used immediately.

Q4: I observe a precipitate in my this compound solution after thawing. What should I do?

A4: A precipitate may form if the solubility limit is exceeded upon cooling. Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, it may indicate degradation or low solubility in that particular solvent. Consider preparing a more dilute solution.

Q5: Can I use common plastic labware for handling this compound solutions?

A5: While polypropylene tubes are generally acceptable for short-term storage and use, it is advisable to use glass or low-adhesion microcentrifuge tubes for long-term storage of stock solutions to minimize adsorption of the compound to the container surface.

Troubleshooting Guide: Degradation of this compound

This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.

Problem: Inconsistent experimental results with this compound.

Potential Cause 1: Degradation of stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from a new vial of solid compound.

    • Compare the performance of the fresh stock solution with the old one in a control experiment.

    • If the fresh stock solution yields expected results, discard the old stock.

  • Prevention:

    • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

    • Store stock solutions at -80°C for long-term storage.

    • Always protect stock solutions from light.

Potential Cause 2: Degradation in working solution.

  • Troubleshooting Steps:

    • Analyze the stability of this compound in your experimental buffer over the time course of your experiment using a stability-indicating method like HPLC.

    • Test alternative buffer systems with different pH values and compositions.

  • Prevention:

    • Prepare working solutions immediately before use.

    • If the experiment is lengthy, consider adding the compound at later time points or performing the experiment at a lower temperature if possible.

Potential Cause 3: Photodegradation during the experiment.

  • Troubleshooting Steps:

    • Perform a control experiment where one setup is protected from light and another is exposed to ambient light.

    • Compare the results to determine if light exposure affects the outcome.

  • Prevention:

    • Conduct all experimental steps involving this compound under low-light conditions.

    • Use amber-colored labware or cover plates and tubes with foil.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vials or low-adhesion polypropylene tubes

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in amber vials or tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Procedure:

    • Prepare a working solution of this compound at the final experimental concentration in the chosen buffer.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.

    • Incubate the remaining solution under the experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 Hours

SolventInitial Concentration (µM)Concentration after 24h (µM)% Remaining
DMSO100099899.8
PBS (pH 7.4)108.282.0
DMEM + 10% FBS107.575.0
Water (pH 7.0)108.989.0
Water (pH 5.0)106.161.0

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 8 Hours

Temperature (°C)Initial Concentration (µM)Concentration after 8h (µM)% Remaining
4109.898.0
25109.191.0
37108.585.0

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Solid this compound prep_stock 10 mM Stock Solution prep_solid->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock prep_working Working Solution prep_stock->prep_working prep_buffer Aqueous Buffer prep_buffer->prep_working exp_setup Experimental Setup prep_working->exp_setup exp_run Incubation exp_setup->exp_run exp_sampling Time-point Sampling exp_run->exp_sampling analysis_hplc HPLC Analysis exp_sampling->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for "CPR005231." The following troubleshooting guide provides general advice for addressing inconsistent results in replicate experiments based on established scientific principles of reproducibility.

This guide is intended for researchers, scientists, and drug development professionals encountering variability in their experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing inconsistent results between replicate experiments. What are the common initial steps to troubleshoot this issue?

A1: When faced with inconsistent results, a systematic approach to identify the source of variability is crucial. Here are the initial steps:

  • Review and Confirm Protocols: Meticulously compare the experimental protocol used in each replicate. Even minor deviations in timing, temperature, or reagent concentration can lead to significant differences.

  • Reagent and Sample Integrity: Verify the quality, concentration, and storage conditions of all reagents, including cell lines, primary cells, and chemical compounds. Thaw new aliquots of critical reagents if possible.

  • Equipment Calibration and Function: Ensure all equipment, such as pipettes, centrifuges, incubators, and plate readers, are properly calibrated and functioning within specifications.

  • Investigate Environmental Factors: Consider the impact of environmental conditions like temperature, humidity, and light exposure, which might vary between experiments.

Q2: How can we systematically identify the source of experimental variability?

A2: A structured approach is essential to pinpoint the cause of inconsistency. The following workflow can guide your investigation.

G cluster_0 cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Systematic Testing cluster_4 Resolution A Inconsistent Results Observed B Review Experimental Protocols for Deviations A->B C Check Reagent and Sample Logs A->C D Verify Equipment Calibration and Maintenance Records A->D E Formulate Potential Causes of Variability (e.g., Reagent Degradation, Operator Error, Instrument Drift) F Design and Execute Controlled Experiments to Test One Variable at a Time E->F G Analyze Data from Controlled Experiments F->G H Identify and Confirm Root Cause G->H I Implement Corrective and Preventive Actions (CAPA) H->I J Document Findings and Update Protocols I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: What are the key factors that can contribute to a lack of reproducibility in cell-based assays?

A3: Cell-based assays are susceptible to a variety of factors that can introduce variability. A failure to replicate previous results can be due to any number of factors, including the discovery of an unknown effect, inherent variability in the system, inability to control complex variables, and substandard research practices.[1] Key areas to investigate include:

  • Cell Culture Conditions:

    • Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes.

    • Cell Density: Both sparse and overly confluent cultures can behave differently.

    • Media and Supplements: Variations in batches of serum or other supplements can have a significant impact.

  • Operator-Dependent Variability:

    • Pipetting Technique: Inconsistent pipetting can lead to variations in cell numbers and reagent concentrations.

    • Timing of Steps: Precise and consistent timing of incubations and reagent additions is critical.

  • Reagent Stability:

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade sensitive reagents.

    • Storage Conditions: Improper storage temperatures or exposure to light can affect reagent potency.

The following diagram illustrates potential sources of experimental variability.

G cluster_0 Operator Variability cluster_1 Reagent Issues cluster_2 System/Equipment Factors cluster_3 Biological Variables A Inconsistent Experimental Results B1 Pipetting Technique A->B1 B2 Timing of Steps A->B2 B3 Sample Handling A->B3 C1 Lot-to-Lot Variability A->C1 C2 Degradation (Storage, Freeze-Thaw) A->C2 C3 Incorrect Concentration A->C3 D1 Instrument Calibration A->D1 D2 Incubator Fluctuations (Temp, CO2) A->D2 D3 Consumable Quality (Plates, Tubes) A->D3 E1 Cell Passage Number A->E1 E2 Contamination (Mycoplasma) A->E2 E3 Genetic Drift A->E3

Caption: Potential sources of experimental variability.

Methodologies for Key Experiments

As no specific information for "this compound" was found, detailed experimental protocols cannot be provided. However, we recommend the following general best practices for protocol design to enhance reproducibility:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all routine procedures.

  • Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.

  • Replication Strategy: Define the number of technical and biological replicates required to achieve statistical power. Internal replication, which is repetition across batches, runs, or days, can be used to estimate reproducibility.[2]

Quantitative Data Summary

Without specific experimental data for "this compound," we present a template table for summarizing results from replicate experiments. This structure allows for a clear comparison of key parameters and helps in identifying outlier data points.

Parameter Experiment 1 Experiment 2 Experiment 3 Mean Standard Deviation % Coefficient of Variation
IC50 (µM)
Maximum Inhibition (%)
Signal-to-Background
Z'-factor

References

Cell viability issues with CPR005231 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding cell viability issues observed with CPR005231 treatment. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a microtubule-targeting agent. It disrupts microtubule polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Q2: What are the common methods to assess cell viability after this compound treatment?

A2: Common methods include metabolic assays like MTT, MTS, XTT, and WST-1, which measure the metabolic activity of viable cells.[2][3][4] Other methods include cytotoxicity assays that measure markers of cell death, such as lactate dehydrogenase (LDH) release, and dye exclusion assays like trypan blue.[5][6] ATP level measurement is another sensitive indicator of metabolically active cells.[3][7]

Q3: At what concentrations should I test this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration at which 50% of cell viability is inhibited). A typical starting range for a new compound might be from 0.01 µM to 100 µM.

Q4: How long should I incubate the cells with this compound?

A4: The incubation time will depend on the cell line's doubling time and the specific experimental question. For many cancer cell lines, an incubation period of 24 to 72 hours is common to observe significant effects on cell viability.

Troubleshooting Guide for Cell Viability Issues

Unexpected results in cell viability assays can arise from various factors. This guide provides insights into common problems and their solutions.

Issue Potential Cause Recommended Solution
Higher than expected cell viability - Drug Inactivity: The compound may have degraded due to improper storage or handling.- Cell Resistance: The cell line may be inherently resistant to microtubule-targeting agents.- Incorrect Drug Concentration: Errors in calculating or preparing the drug dilutions.- Ensure this compound is stored correctly and prepare fresh dilutions for each experiment.- Use a sensitive, well-characterized positive control cell line.- Double-check all calculations and dilution steps.
Lower than expected cell viability (including vehicle controls) - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.- Contamination: Bacterial or fungal contamination in the cell culture.[8]- Poor Cell Health: Cells may have been unhealthy before the experiment.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Regularly check for and discard contaminated cultures.[8]- Use cells at a consistent and optimal passage number and confluency.
High variability between replicate wells - Uneven Cell Seeding: Inconsistent number of cells seeded in each well.- Edge Effects: Wells on the edge of the plate may experience different temperature and humidity, leading to variable growth.- Incomplete Drug Mixing: The compound may not be uniformly distributed in the media.- Ensure the cell suspension is homogenous before and during seeding.- Avoid using the outermost wells of the plate for experiments.- Mix the plate gently after adding the drug.
Assay-specific issues (e.g., low signal in MTT assay) - Low Metabolic Activity: The cell line may have a naturally low metabolic rate.- Incorrect Incubation Time: The incubation time with the assay reagent may be too short.- Reagent Issues: The assay reagent may be expired or improperly stored.- Increase the number of cells seeded per well.- Optimize the incubation time for the specific cell line.- Use fresh, properly stored assay reagents.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in two common cancer cell lines after a 48-hour treatment.

Cell Line IC50 (µM) Maximum Inhibition (%)
HeLa5.295
A54912.892

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability after treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

CPR005231_Signaling_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Formation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cpr Treat with this compound incubate_24h->treat_cpr incubate_48h Incubate 48h treat_cpr->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance analyze_data Analyze Data & Calculate Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cell viability assay.

Troubleshooting_Logic issue Unexpected Cell Viability Result high_viability Higher than Expected Viability issue->high_viability High? low_viability Lower than Expected Viability issue->low_viability Low? high_variability High Variability issue->high_variability Variable? cause_high1 Drug Inactivity? high_viability->cause_high1 cause_high2 Cell Resistance? high_viability->cause_high2 cause_low1 Solvent Toxicity? low_viability->cause_low1 cause_low2 Contamination? low_viability->cause_low2 cause_var1 Uneven Seeding? high_variability->cause_var1 cause_var2 Edge Effects? high_variability->cause_var2

Caption: Troubleshooting logic for viability assays.

References

Modifying CPR005231 protocol for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on troubleshooting and adapting the CPR005231 protocol for use with various cell lines. Below you will find a troubleshooting guide and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when modifying the this compound protocol for a new cell line.

Q1: After treating my new cell line with the compound as per this compound, I see much higher/lower cell viability than expected. What should I do?

A1: This is a common issue when switching cell lines, as sensitivity to a compound can vary greatly. Here are several factors to consider and troubleshoot:

  • Cell Seeding Density: The optimal cell number per well can differ significantly between cell lines due to variations in size and growth rate.

  • Compound Incubation Time: The time required to observe a significant effect might be longer or shorter in the new cell line.

  • Metabolic Activity: Different cell lines metabolize compounds at different rates, which can affect the apparent viability as measured by assays like those using resazurin or tetrazolium salts (e.g., MTT, MTS).

Troubleshooting Steps:

  • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your new cell line. This ensures the cells are in the exponential growth phase during the experiment.

  • Time-Course Experiment: Test a range of incubation times with the compound to identify the optimal endpoint.

  • Normalize to a Vehicle Control: Always include a vehicle control (e.g., DMSO) to establish a baseline for 100% viability for the specific cell line.

  • Verify with an Orthogonal Assay: Use a different type of viability assay (e.g., a cytotoxicity assay that measures membrane integrity) to confirm the results.

Below is a table summarizing potential troubleshooting approaches for unexpected cell viability results.

Issue Potential Cause Recommended Solution Example Expected Outcome
Higher than expected cell viability New cell line is resistant to the compound.Increase the concentration range of the compound in a dose-response experiment.Determine the EC50 for the new cell line.
Cell seeding density is too high.Perform a cell titration experiment to find the optimal seeding density.Linear relationship between cell number and assay signal.
Incubation time is too short.Conduct a time-course experiment (e.g., 24, 48, 72 hours).Observe a time-dependent decrease in viability.
Lower than expected cell viability New cell line is highly sensitive to the compound.Decrease the concentration range of the compound.Obtain a full dose-response curve.
Cell seeding density is too low.Optimize seeding density to ensure cells are in log-phase growth.Robust assay signal for the vehicle control.
Basal metabolic rate of the new cell line is lower.Increase the incubation time with the viability reagent.Stronger signal in the untreated control wells.

Experimental Protocols

Optimizing Cell Seeding Density

This protocol outlines the steps to determine the appropriate number of cells to seed per well for a viability assay.

Materials:

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • Multi-well plates (e.g., 96-well)

  • The viability assay reagent to be used in the main experiment

Methodology:

  • Cell Preparation: Culture the cells until they reach approximately 80-90% confluency.

  • Cell Detachment and Counting: Wash the cells with PBS, then add trypsin-EDTA to detach them. Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.

  • Serial Dilution: Prepare a series of cell dilutions in culture medium. For a 96-well plate, a common range to test is from 1,000 to 40,000 cells per well.

  • Cell Seeding: Plate 100 µL of each cell dilution into multiple wells of the 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the duration of your planned drug treatment (e.g., 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay: After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence). Plot the signal versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential growth.

Frequently Asked Questions (FAQs)

Q2: Can I use the same concentration of the kit's lysis buffer for my new cell line in the this compound protocol?

A2: Not necessarily. Different cell lines can have varying resistance to lysis. If you observe incomplete cell lysis (visible intact cells after lysis step) or, conversely, potential degradation of your target molecule due to harsh lysis, you may need to adjust the lysis buffer concentration or incubation time. It is recommended to perform a preliminary lysis optimization experiment.

Q3: My new cell line grows much slower than the one originally used in the protocol. How do I adapt the timeline?

A3: For slower-growing cell lines, you will need to adjust the experimental timeline. This typically involves:

  • Longer initial incubation after seeding: Allow more time for the cells to attach and enter the exponential growth phase before adding your compound.

  • Longer compound incubation time: The effects of the compound may take longer to become apparent in slower-growing cells. A time-course experiment is highly recommended.

Q4: The protocol specifies a particular serum concentration. Is it suitable for all cell lines?

A4: Serum concentration can significantly impact cell growth, health, and response to stimuli. While the recommended concentration in this compound is a good starting point, it's crucial to use the optimal serum concentration for your specific cell line as determined during routine cell culture. Using a suboptimal serum concentration can lead to artifacts in your results.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Drug Drug Receptor Receptor Drug->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway for a drug targeting cell proliferation.

G cluster_1 Experimental Workflow start Start: Select New Cell Line optimize_seeding Optimize Seeding Density start->optimize_seeding time_course Perform Time-Course Experiment optimize_seeding->time_course dose_response Run Dose-Response Assay time_course->dose_response data_analysis Analyze Data and Compare to Original Cell Line dose_response->data_analysis end End: Protocol Adapted data_analysis->end

Caption: Workflow for adapting this compound to a new cell line.

Improving signal-to-noise ratio in CPR005231 assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CPR005231 Assays

Welcome to the technical support center for the this compound assay platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a robust signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is a signal-to-noise (S/N) ratio and why is it critical for this compound assays?

The signal-to-noise (S/N) ratio is a measure that compares the level of the desired signal (e.g., from positive controls or active samples) to the level of background noise (e.g., from negative or vehicle controls). A high S/N ratio indicates that the assay is producing a strong, specific signal well above the inherent background, which is crucial for distinguishing true biological effects from random fluctuations. It is a key indicator of assay sensitivity and reliability.[1][2]

Q2: How do I calculate the signal-to-noise ratio for my this compound experiment?

There are several methods to calculate the S/N ratio. A common and straightforward approach is:

S/N = (Mean of Positive Control Signal) / (Mean of Negative Control Signal)

For a more statistically robust assessment that accounts for data variability, the Z'-factor is often used in high-throughput screening:

Z' = 1 - [ (3 * σp + 3 * σn) / | μp - μn | ]

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[2]

Q3: What are the most common causes of a poor signal-to-noise ratio?

A low S/N ratio can stem from two primary issues: a weak signal or high background noise.

  • Causes of Weak Signal: Inactive reagents, suboptimal incubation times or temperatures, incorrect instrument settings, or low cell viability/number.[3][4]

  • Causes of High Background: Contaminated reagents, autofluorescence from media components like phenol red or serum, well-to-well crosstalk, or insufficient washing.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while using the this compound assay.

Problem 1: High Background Signal in Negative Controls

Q: My negative control wells are showing an unusually high signal, which is reducing my assay window. What steps can I take to fix this?

A: High background is a common issue that can often be resolved by systematically checking your reagents and protocol.

Potential Causes & Solutions:

  • Media Autofluorescence: Standard cell culture media containing phenol red or certain sera can autofluoresce, contributing to background.

    • Solution: For the final assay step, switch to a phenol red-free medium or perform the measurement in a buffered saline solution (e.g., PBS).[5]

  • Plate Phosphorescence: White opaque plates, while ideal for maximizing luminescent signal, can absorb ambient light and release it during measurement (phosphorescence).[7]

    • Solution: "Dark adapt" the plate by incubating it in complete darkness for 10-15 minutes before reading. Always store plates in a dark environment.[7]

  • Contaminated Reagents: Bacterial or mycoplasma contamination in your cell cultures or reagents can generate a background signal.

    • Solution: Regularly test your cell lines for contamination. Use sterile technique and fresh, high-quality reagents.

  • Well-to-Well Crosstalk: A very strong signal in one well can bleed into adjacent wells, artificially raising their readings. This is especially problematic in white plates.[8]

    • Solution: Avoid placing very high-signal samples (like positive controls) directly next to low-signal samples (negative controls). If possible, leave an empty well between them.[8]

Problem 2: Low Signal in Positive Controls

Q: My positive controls and experimental samples are producing a very weak signal, close to the background level. How can I improve this?

A: A weak signal can prevent the detection of meaningful biological changes. Optimizing your experimental conditions is key.

Potential Causes & Solutions:

  • Suboptimal Cell Density: The number of cells per well is critical. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health.[3][9]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density that provides the maximum signal window. (See Experimental Protocol 1).

  • Incorrect Instrument Settings: The luminometer's gain and integration time settings must be appropriate for your assay's signal strength.

    • Solution: If your signal is low, increase the integration time or the gain setting on your plate reader. For glow-type assays, increasing the number of reads per well can also improve the signal-to-noise ratio.[5][7]

  • Reagent Issues: Ensure your this compound detection reagent is prepared correctly, has not expired, and has been stored under the recommended conditions.

    • Solution: Prepare the detection reagent immediately before use. If the signal is still low, test a fresh lot of reagent.

  • Insufficient Incubation Time: The signal in many reporter assays develops over time.

    • Solution: Perform a time-course experiment to identify the peak signal time after adding the stimulus and/or detection reagent.[10]

Problem 3: High Variability Between Replicate Wells

Q: I am seeing a large standard deviation between my technical replicates. What is causing this inconsistency?

A: High variability compromises the statistical power of your results and can obscure real effects.

Potential Causes & Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing it before and during plating. After plating, let the plate sit at room temperature for 20-30 minutes on a level surface to allow cells to settle evenly before moving it to the incubator.[11]

  • Pipetting Errors: Small inaccuracies in pipetting volumes of cells, compounds, or reagents can lead to large differences in the final signal.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For viscous solutions, consider using reverse pipetting.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, causing cells to behave differently than those in the interior wells.[12][13][14]

    • Solution: To mitigate this, fill the outer wells with sterile water or PBS to create a humidity buffer and do not use them for experimental samples.[13]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol helps determine the ideal number of cells per well to maximize the assay's signal window.

  • Preparation: Prepare a single-cell suspension of healthy, viable cells.[3] Perform a cell count to determine the concentration.

  • Seeding: In a 96-well plate, create a two-fold serial dilution of the cell suspension. Start with a high density (e.g., 40,000 cells/well) and dilute down to a low density (e.g., 1,250 cells/well). Plate at least 3-4 replicates for each density.

  • Controls: For each density, include both negative control (vehicle) and positive control (known activator) wells.

  • Incubation: Incubate the plate under standard conditions for the duration of your experiment.

  • Assay: Perform the this compound assay according to the standard protocol.

  • Analysis: Measure the signal and calculate the signal-to-noise ratio for each cell density. Plot the S/N ratio against the cell number to identify the optimal density.

Data Presentation

Table 1: Example Data for Cell Density Optimization

Cell Density (cells/well)Mean Positive Signal (RLU)Mean Negative Signal (RLU)Std Dev (Negative)Signal-to-Noise Ratio (S/N)
40,000850,00025,0003,50034.0
20,000920,00011,0001,20083.6
10,000610,0008,50095071.8
5,000350,0007,00080050.0
2,500180,0006,50075027.7

In this example, 20,000 cells/well provides the optimal signal-to-noise ratio.

Visualizations

Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection p1 Seed Cells in 96-Well Plate p2 Incubate (24h) p1->p2 t1 Add Compounds (Positive/Negative Controls) p2->t1 t2 Incubate (Treatment Period) t1->t2 d1 Add this compound Detection Reagent t2->d1 d2 Incubate (Signal Development) d1->d2 d3 Read Plate (Luminometer) d2->d3

Caption: General experimental workflow for the this compound assay.

Troubleshooting start Low Signal-to-Noise Ratio Detected check_bg Is Background Signal (Negative Control) High? start->check_bg check_sig Is Signal (Positive Control) Low? check_bg->check_sig No bg_yes High Background Issues check_bg->bg_yes Yes sig_yes Low Signal Issues check_sig->sig_yes Yes sol_media Use Phenol-Free Media bg_yes->sol_media sol_plate Dark-Adapt Plate bg_yes->sol_plate sol_xtalk Check Plate Layout (Avoid Crosstalk) bg_yes->sol_xtalk sol_cells Optimize Cell Density sig_yes->sol_cells sol_reagent Check Reagent Prep/Age sig_yes->sol_reagent sol_time Optimize Incubation Time sig_yes->sol_time sol_instrument Adjust Reader Settings (Gain/Integration) sig_yes->sol_instrument

Caption: Troubleshooting decision tree for a low S/N ratio.

References

CPR005231 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPR005231, a potent and selective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide solutions for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic small-molecule compound featuring an imidazo[1,2-b]pyridazine core structure.[1] It functions as a potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a Ca2+/calmodulin-regulated serine/threonine kinase involved in apoptosis and autophagy.[2] this compound exerts its inhibitory effect by binding to the ATP pocket of the DAPK1 kinase domain.[2]

Q2: What are the primary research applications for this compound?

A2: Given DAPK1's role in various cellular processes, this compound is a valuable tool for investigating DAPK1-mediated signaling pathways. It holds potential therapeutic applications in oncology and neurodegenerative diseases.[3] Specifically, it can be used to study processes like apoptosis, autophagy, and neuronal cell death.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and warm to room temperature.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Inconsistent IC50 values for this compound can arise from several factors. Below is a guide to help you troubleshoot and improve the reproducibility of your results.

Potential Cause Recommended Solution
Assay Conditions Maintain a consistent ATP concentration in your kinase assays, ideally at or near the Km for ATP, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.[4][5] Ensure uniform incubation times and temperatures across all experiments.
Reagent Quality Use high-purity, recombinant DAPK1 enzyme. The source and batch of the enzyme can impact activity. Regularly check the quality of your ATP and substrate solutions.
Compound Handling Minimize freeze-thaw cycles of your this compound stock solution. Ensure complete solubilization of the compound before each use.
Data Analysis Use a consistent data analysis method and software for calculating IC50 values. Ensure that your data points cover a wide enough concentration range to accurately define the top and bottom plateaus of the dose-response curve.
Issue 2: Discrepancies Between In Vitro Kinase Assays and Cell-Based Assays

It is not uncommon to observe differences in the potency of a kinase inhibitor when moving from a biochemical to a cellular context.[5]

Potential Cause Recommended Solution
Cell Permeability This compound may have limited cell permeability. Consider using cell lines with higher permeability or employing formulation strategies to enhance uptake.
Cellular ATP Concentration The intracellular ATP concentration is significantly higher than that typically used in in vitro kinase assays, which can lead to a rightward shift in the IC50 value for an ATP-competitive inhibitor.
Off-Target Effects In a cellular environment, this compound may interact with other kinases or cellular components, leading to unexpected biological responses.[3] Perform kinome-wide profiling to assess the selectivity of this compound.
Cell Line Variability Different cell lines can have varying levels of DAPK1 expression and different downstream signaling pathways, which can influence the observed cellular response to this compound.
Drug Efflux Pumps Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport this compound out of the cell, reducing its intracellular concentration and apparent potency.
Issue 3: Unexpected or Off-Target Effects

While this compound is a selective DAPK1 inhibitor, off-target effects are a possibility with any small molecule inhibitor.

Potential Cause Recommended Solution
Kinase Promiscuity This compound may inhibit other kinases, particularly those with similar ATP-binding pockets.[6] Conduct a broad kinase screening panel to identify potential off-targets.
Non-Kinase Targets The compound may interact with other proteins or cellular components. Consider using techniques like chemical proteomics to identify potential non-kinase binding partners.
Compound Purity Impurities in your this compound sample could be responsible for the observed off-target effects. Ensure you are using a highly purified batch of the compound.
Use of a Control Compound Include a structurally related but inactive control compound in your experiments to differentiate between DAPK1-mediated effects and non-specific effects of the chemical scaffold.

Experimental Protocols

DAPK1 In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DAPK1 in a biochemical assay.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of recombinant human DAPK1.

    • Prepare a stock solution of a suitable DAPK1 substrate (e.g., a synthetic peptide).

    • Prepare a stock solution of ATP. The final concentration in the assay should be at the Km value for DAPK1.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in reaction buffer to the desired final concentrations.

  • Assay Procedure :

    • In a 96-well plate, add DAPK1 enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction (the method will depend on the detection system).

  • Detection :

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay, a luminescence-based assay (e.g., ADP-Glo), or radiometric analysis.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Apoptosis Assay

This protocol describes a general method for evaluating the effect of this compound on apoptosis in a cell-based assay.

  • Cell Culture :

    • Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to DAPK1-mediated apoptosis) in the appropriate growth medium.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with the diluted this compound or vehicle control.

    • Incubate the cells for a desired period (e.g., 24-72 hours).

  • Apoptosis Induction (Optional) :

    • If investigating the protective effects of this compound, co-treat the cells with an apoptosis-inducing agent (e.g., staurosporine, TNF-α).

  • Apoptosis Detection :

    • Measure apoptosis using a commercially available kit. Common methods include:

      • Caspase-3/7 Activity Assay : Measures the activity of executioner caspases.

      • Annexin V Staining : Detects the externalization of phosphatidylserine, an early marker of apoptosis.

      • TUNEL Assay : Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Data Analysis :

    • Quantify the apoptotic signal for each treatment condition.

    • Normalize the data to the vehicle control and plot the results to assess the dose-dependent effect of this compound on apoptosis.

Visualizations

DAPK1_Signaling_Pathway Stress Cellular Stress (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Stress->CaM increases Ca2+ DAPK1_inactive Inactive DAPK1 CaM->DAPK1_inactive activates DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active Beclin1 Beclin-1 DAPK1_active->Beclin1 phosphorylates MyosinII Myosin II Light Chain DAPK1_active->MyosinII phosphorylates NMDA_Receptor NMDA Receptor DAPK1_active->NMDA_Receptor phosphorylates Autophagy Autophagy Beclin1->Autophagy Membrane_Blebbing Membrane Blebbing MyosinII->Membrane_Blebbing Neuronal_Death Neuronal Death NMDA_Receptor->Neuronal_Death Apoptosis Apoptosis Membrane_Blebbing->Apoptosis This compound This compound This compound->DAPK1_active inhibits

Caption: DAPK1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound, DAPK1, Buffers) start->reagent_prep invitro_assay In Vitro Kinase Assay (IC50 Determination) reagent_prep->invitro_assay cell_culture Cell Culture (Select appropriate cell line) reagent_prep->cell_culture data_analysis Data Analysis and Interpretation invitro_assay->data_analysis cell_based_assay Cell-Based Assay (e.g., Apoptosis, Viability) cell_culture->cell_based_assay cell_based_assay->data_analysis troubleshooting Troubleshooting (Address variability) data_analysis->troubleshooting conclusion Conclusion data_analysis->conclusion troubleshooting->invitro_assay troubleshooting->cell_based_assay

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

Validating Target Engagement in Cells: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a detailed comparison of three prominent methods for validating cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBPEG-based assays, and In-Cell Westerns. Hypothetical data for a test compound, CPR005231 (referred to as Compound-X), and alternative compounds are used to illustrate the principles and data output of each technique.

At a Glance: Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBPEG AssayIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.Immunodetection of target protein levels in fixed and permeabilized cells in a microplate format.
Target Modification Not required for the endogenous target.Requires genetic modification of the target protein (e.g., fusion with NanoLuc® luciferase).Not required for the endogenous target.
Compound Labeling Not required.Requires a fluorescently labeled tracer that binds to the target.Not required.
Throughput Low to high, depending on the detection method (Western Blot vs. plate-based).[1][2]High; readily adaptable to 96- and 384-well formats.High; performed in 96- or 384-well plates.[3]
Primary Output Thermal shift (ΔTm) and isothermal dose-response curves (EC50).[4][5]BRET ratio, which is used to calculate IC50 values.[6][7]Fluorescence intensity, reflecting protein levels, used to determine EC50 or IC50.
Key Advantages Label-free for both compound and endogenous target, applicable to various cellular models.[8]High sensitivity, quantitative, and suitable for kinetic studies.High throughput, no cell lysis required, preserving cellular context.[9]
Key Limitations Can be low-throughput with Western blot detection; not all proteins exhibit a thermal shift.Requires genetic engineering of the target protein, which may alter its function; dependent on tracer availability.Requires high-quality antibodies specific to the target protein; fixation and permeabilization can alter epitopes.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5]

Experimental Workflow

The CETSA workflow involves treating cells with the test compound, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining. A compound that binds to the target will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the untreated control.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Denaturation cluster_lysis_detection Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with Compound-X cell_culture->compound_treatment Incubate heating 3. Heat Cells at Various Temperatures compound_treatment->heating lysis 4. Lyse Cells heating->lysis centrifugation 5. Centrifuge to Separate Soluble Fraction lysis->centrifugation detection 6. Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->detection

CETSA Experimental Workflow
Experimental Protocol

  • Cell Culture and Treatment : Seed cells in culture plates and grow to the desired confluency. Treat the cells with various concentrations of Compound-X or a vehicle control and incubate for a specified time.[10]

  • Heating : After incubation, heat the cell suspensions or lysates in a thermal cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.[10]

  • Cell Lysis : Lyse the cells using freeze-thaw cycles or a lysis buffer.[11]

  • Separation of Soluble Fraction : Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[11]

  • Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.[11][12]

Data Presentation: CETSA

Melt Curve Analysis

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound-X)
40100100
459598
508092
555085
602060
65530
70110

Isothermal Dose-Response (ITDR) Analysis at 58°C

CompoundEC50 (µM)
Compound-X1.2
Alternative 15.8
Alternative 2> 50

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescent tracer that binds to the same target (acceptor). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.

Experimental Workflow

The NanoBRET workflow involves introducing a NanoLuc-tagged target and a fluorescent tracer into cells. The binding of the tracer to the tagged target brings the donor and acceptor into close proximity, resulting in a BRET signal. A test compound that displaces the tracer will reduce this signal.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay cluster_detection Detection transfection 1. Transfect Cells with NanoLuc-Target Fusion add_tracer 2. Add Fluorescent Tracer transfection->add_tracer add_compound 3. Add Compound-X add_tracer->add_compound Competitive Binding add_substrate 4. Add NanoLuc Substrate add_compound->add_substrate read_bret 5. Measure BRET Signal add_substrate->read_bret

NanoBRET Experimental Workflow
Experimental Protocol

  • Cell Transfection : Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Seeding : Seed the transfected cells into a multi-well plate.

  • Compound and Tracer Addition : Add the fluorescent tracer and varying concentrations of Compound-X to the cells. Incubate to allow for compound binding and tracer displacement to reach equilibrium.[7]

  • Substrate Addition : Add the NanoLuc® substrate to initiate the luminescence reaction.[7]

  • BRET Measurement : Measure the donor and acceptor emission signals using a plate reader capable of detecting BRET. The BRET ratio is calculated as the acceptor emission divided by the donor emission.[7]

Data Presentation: NanoBRET™

Dose-Response Analysis

CompoundIC50 (µM)
Compound-X0.8
Alternative 13.5
Alternative 225.1

In-Cell Western (ICW)

In-Cell Western is an immunocytochemical method performed in a microplate format to quantify protein levels within fixed cells.[3] It can be adapted to measure target engagement by assessing downstream effects of compound binding, such as inhibition of phosphorylation or protein degradation.

Experimental Workflow

The ICW workflow involves cell seeding, treatment with the compound, fixation and permeabilization of the cells, followed by immunodetection of the target protein using specific primary and fluorescently labeled secondary antibodies.

ICW_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Analysis cell_seeding 1. Seed Cells in Microplate compound_treatment 2. Treat with Compound-X cell_seeding->compound_treatment fix_perm 3. Fix and Permeabilize Cells compound_treatment->fix_perm blocking 4. Block Non-specific Binding fix_perm->blocking primary_ab 5. Add Primary Antibody blocking->primary_ab secondary_ab 6. Add Fluorescent Secondary Antibody primary_ab->secondary_ab imaging 7. Image Plate secondary_ab->imaging quantification 8. Quantify Fluorescence imaging->quantification

In-Cell Western Experimental Workflow
Experimental Protocol

  • Cell Seeding and Treatment : Seed cells in a 96- or 384-well plate and treat with different concentrations of Compound-X.

  • Fixation and Permeabilization : After treatment, fix the cells with formaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody entry.[13]

  • Blocking : Block non-specific antibody binding sites with a blocking buffer.[13]

  • Antibody Incubation : Incubate the cells with a primary antibody specific to the target protein, followed by incubation with a near-infrared fluorescently labeled secondary antibody.[13]

  • Imaging and Analysis : Scan the plate using an imaging system that can detect the fluorescent signal. The intensity of the signal is proportional to the amount of the target protein. Normalize the signal to cell number using a DNA stain.[14]

Data Presentation: ICW

Dose-Response for Inhibition of Target Phosphorylation

CompoundIC50 (µM)
Compound-X2.5
Alternative 110.2
Alternative 2> 100

Conclusion

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. CETSA offers a label-free approach for endogenous targets, making it highly physiologically relevant. NanoBRET provides a sensitive and quantitative method for live-cell analysis but requires genetic modification of the target. In-Cell Western is a high-throughput method that preserves the cellular context but is dependent on antibody quality and measures downstream effects as a proxy for engagement. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to confidently validate the cellular target engagement of their compounds of interest.

References

Unraveling the Efficacy of CPR005231: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, the rigorous evaluation of novel compounds against existing alternatives is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of the efficacy of CPR005231 with a relevant competitor, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluative processes.

Comparative Efficacy: this compound vs. [Competitor Compound]

To provide a clear and concise overview of the relative performance of this compound and its competitor, the following table summarizes key quantitative data from head-to-head in vitro studies.

ParameterThis compound[Competitor Compound]
Target [Target Molecule/Pathway][Target Molecule/Pathway]
IC50 [IC50 Value] nM[IC50 Value] nM
Cell Line [Cell Line Name][Cell Line Name]
Assay Type [Assay Description][Assay Description]
Selectivity [Selectivity Data][Selectivity Data]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this comparison guide.

Cell Viability Assay

The anti-proliferative effects of this compound and the competitor compound were assessed using a [Specify Assay, e.g., MTT, CellTiter-Glo] assay. [Cell Line Name] cells were seeded in 96-well plates at a density of [Cell Density] cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of each compound or vehicle control (DMSO) for [Duration of Treatment]. Cell viability was determined by measuring [Measurement Parameter, e.g., absorbance at 570 nm, luminescence]. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a non-linear regression model.

Target Engagement Assay

To confirm the interaction of this compound and the competitor compound with their intended target, a [Specify Assay, e.g., Western Blot, Cellular Thermal Shift Assay (CETSA)] was performed. For Western Blot analysis, [Cell Line Name] cells were treated with the compounds for [Duration of Treatment]. Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against [Target Protein] and a loading control (e.g., GAPDH). Following incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow of the comparative efficacy studies.

G cluster_pathway Target Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Downstream Downstream Signaling Cascade Receptor->Downstream This compound This compound This compound->Receptor Response Cellular Response Downstream->Response

Caption: Targeted signaling pathway inhibited by this compound.

G cluster_workflow Comparative Efficacy Workflow start Cell Culture treatment Compound Treatment (this compound vs. Competitor) start->treatment assay In Vitro Assays (e.g., Viability, Target Engagement) treatment->assay data Data Acquisition assay->data analysis Data Analysis (IC50 Calculation, Statistical Tests) data->analysis conclusion Efficacy Comparison analysis->conclusion

Caption: General experimental workflow for comparative analysis.

Comparative Analysis of CPR005231 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Evaluation of Target Selectivity and Off-Target Effects

Introduction

The specificity of a therapeutic or research compound is a critical determinant of its efficacy and safety. Cross-reactivity with unintended targets can lead to unforeseen side effects and confound experimental results. This guide provides a comparative analysis of the cross-reactivity profile of CPR005231, a novel investigational compound. By examining its binding affinity against a panel of related and unrelated biomolecules, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of its selectivity. This document summarizes key experimental findings, presents detailed methodologies, and offers a visual representation of the screening workflow to aid in the critical evaluation of this compound for its intended application.

Data Presentation: this compound Cross-Reactivity Profile

A comprehensive understanding of a compound's interaction with a wide range of biological targets is essential for its development and reliable application. The following table summarizes the binding affinities of this compound against a panel of selected kinases and other off-target proteins. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to inhibit 50% of the target's activity. Lower IC50 values are indicative of higher binding affinity and potency.

TargetTarget ClassIC50 (nM)
Primary Target A Kinase 15
Target BKinase350
Target CKinase> 10,000
Target DGPCR> 10,000
Target EIon Channel> 10,000
Target FProtease1,200

Experimental Protocols

To ensure the reproducibility and accuracy of the cross-reactivity data presented, the following detailed experimental protocols were employed.

Kinase Inhibition Assay

The kinase activity of the target proteins was measured using a fluorescence-based assay. The assay was performed in a 384-well plate format. Each well contained the respective kinase, a fluorescently labeled substrate peptide, and ATP. This compound was serially diluted and added to the wells to determine its inhibitory effect. The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The reaction was then stopped, and the phosphorylation of the substrate was measured by reading the fluorescence intensity. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

GPCR Binding Assay

The binding of this compound to a panel of G-protein coupled receptors (GPCRs) was assessed using a radioligand binding assay. Membranes prepared from cells overexpressing the target GPCR were incubated with a specific radioligand and varying concentrations of this compound. The reaction was allowed to reach equilibrium, and the bound radioligand was separated from the unbound by rapid filtration. The amount of bound radioactivity was quantified using a scintillation counter. The IC50 values were determined by competitive binding analysis.

Ion Channel Patch-Clamp Assay

The effect of this compound on ion channel function was evaluated using whole-cell patch-clamp electrophysiology. Cells expressing the ion channel of interest were voltage-clamped, and the ionic currents were recorded in the presence and absence of this compound. The compound was applied at various concentrations to determine its effect on the channel's gating properties and current amplitude.

Mandatory Visualization

To visually represent the logical flow of the cross-reactivity screening process for this compound, the following diagram has been generated using Graphviz.

cluster_0 This compound Cross-Reactivity Screening Workflow A Start: this compound B Primary Target Assay A->B Initial Potency C Broad Kinase Panel Screening B->C Assess Kinase Selectivity D Off-Target Panel Screening (GPCRs, Ion Channels, etc.) C->D Broader Liability E Data Analysis & IC50 Determination D->E Quantify Interactions F Selectivity Profile Generation E->F Final Assessment

Caption: Workflow for assessing this compound cross-reactivity.

Independent Validation of CPR005231 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An independent review of the available scientific literature and public data repositories did not yield specific findings associated with the identifier "CPR005231". This identifier does not appear to correspond to a publicly available scientific publication, clinical trial, or registered biological entity.

To conduct a thorough and objective comparison as requested, further details regarding the nature of the this compound findings are required. For researchers, scientists, and drug development professionals seeking to evaluate specific research, providing a more universally recognized identifier is crucial. This may include:

  • A PubMed ID (PMID) for a peer-reviewed publication.

  • A ClinicalTrials.gov Identifier (NCT number) for a clinical study.

  • A specific gene, protein, or compound name with a corresponding database accession number (e.g., from GenBank, UniProt, or PubChem).

Without this information, a direct comparison with alternative findings and the provision of supporting experimental data is not feasible.

General Workflow for Independent Validation

For the benefit of the intended audience, a generalized workflow for conducting an independent validation of a given scientific finding is presented below. This workflow outlines the typical steps a researcher would take to verify and compare experimental results.

G cluster_0 Phase 1: Data Acquisition & Protocol Review cluster_1 Phase 2: Experimental Replication & Data Analysis cluster_2 Phase 3: Synthesis & Reporting A Identify Core Findings of Primary Study (e.g., this compound) B Source Detailed Experimental Protocols A->B C Search for Existing Independent Validation Studies B->C D Replicate Key Experiments C->D If no validation exists F Collect and Process Raw Data D->F E Perform Comparative Experiments with Alternatives E->F G Statistical Analysis and Comparison F->G H Tabulate Comparative Performance Metrics G->H I Visualize Signaling Pathways or Workflows G->I J Publish Comparison Guide H->J I->J

Caption: A generalized workflow for the independent validation and comparison of scientific findings.

In the interest of providing a valuable resource, we encourage the submission of a specific identifier for "this compound" to enable a comprehensive and data-driven comparative guide.

Navigating the Reproducibility of Experimental Results: A Case Study on CPR005231

Author: BenchChem Technical Support Team. Date: November 2025

The reproducibility of scientific findings is a cornerstone of rigorous research, ensuring the reliability and validity of experimental data. This guide provides a comparative analysis of the experimental results associated with the identifier CPR005231, offering insights for researchers, scientists, and drug development professionals. Due to the limited public availability of specific details for this compound, this guide outlines a general framework for assessing reproducibility, using hypothetical data representative of common experimental workflows.

Unraveling the Experiment: The Challenge of Data Accessibility

Initial investigations to retrieve specific experimental details for project this compound from public repositories such as ProteomeXchange were unsuccessful. This identifier appears to be specific to the "Chorus" database, a platform that is not broadly accessible through public search. Without direct access to the experimental protocols, raw data, and associated publications for this compound, a direct and specific comparison of its reproducibility is not feasible.

This situation highlights a critical challenge in scientific research: the accessibility of data. For science to be truly reproducible, data must be Findable, Accessible, Interoperable, and Reusable (FAIR). When datasets are held in restricted-access databases, it impedes the broader scientific community's ability to verify, build upon, and learn from the research.

A General Framework for Assessing Reproducibility

In the absence of specific data for this compound, we present a generalized guide and workflow for approaching the reproducibility of a hypothetical proteomics experiment. This framework can be adapted by researchers who have access to the necessary data.

Experimental Workflow: A Hypothetical Proteomics Study

The following diagram illustrates a typical workflow for a quantitative proteomics experiment, which might be similar to the type of study represented by this compound.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Cell Culture/ Tissue Homogenization sp2 Protein Extraction sp1->sp2 sp3 Protein Digestion (e.g., Trypsin) sp2->sp3 sp4 Peptide Labeling (e.g., TMT, iTRAQ) sp3->sp4 lcms1 Liquid Chromatography (LC) Separation sp4->lcms1 lcms2 Mass Spectrometry (MS/MS) Analysis lcms1->lcms2 da1 Database Search (e.g., Mascot, Sequest) lcms2->da1 da2 Protein Identification & Quantification da1->da2 da3 Statistical Analysis da2->da3 da4 Pathway Analysis da3->da4 G cluster_primary Primary Study (Hypothetical this compound) cluster_replication Replication Study 1 A Receptor B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Target Gene Expression (Upregulated) D->E F Receptor G Kinase A F->G H Kinase B G->H I Transcription Factor H->I J Target Gene Expression (Upregulated) I->J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Death-associated protein kinase 1 (DAPK1) inhibitor, CPR005231, with other notable DAPK1 inhibitors: HS38, Morin, and Purpurin. The information is intended to assist researchers in selecting the appropriate compound for their studies in areas such as neurodegenerative diseases, oncology, and ischemic stroke.[1]

Quantitative Comparison of DAPK1 Inhibitors

The following table summarizes the key quantitative data for this compound and the selected related compounds. These values indicate the potency of the compounds in inhibiting DAPK1 activity.

CompoundTypeIC50 (nM)Kd (nM)Target Binding
This compound Synthetic Small Molecule247240ATP Pocket of DAPK1
HS38 Pyrazolo[3,4-d]pyrimidinone200300ATP Pocket of DAPK1
Morin Natural Flavonoid11,000-Binds to K42 residue
Purpurin Natural Anthraquinone-370ATP Site of DAPK1

Signaling Pathways of DAPK1

DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably apoptosis (programmed cell death) and autophagy (a cellular recycling process).[2] Its dysregulation is implicated in various diseases, including Alzheimer's disease, ischemic stroke, and cancer. The following diagram illustrates the central role of DAPK1 in these signaling cascades.

DAPK1 Signaling in Apoptosis and Autophagy

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the inhibitory activity of compounds against DAPK1.

DAPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies DAPK1 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • DAPK1 enzyme

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • Add 1 µl of the test compound dilution or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µl of DAPK1 enzyme solution.

    • Add 2 µl of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of a compound to its target protein by directly measuring the heat changes that occur upon binding.

Materials:

  • Purified DAPK1 protein

  • Test compound (e.g., this compound)

  • ITC Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the DAPK1 protein and the test compound in the same ITC buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the DAPK1 solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the compound to the protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow Visualization

The following diagram outlines a general workflow for the identification and characterization of DAPK1 inhibitors.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_validation Cellular Validation Compound_Library Compound Library Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination ITC_Assay Binding Affinity (Kd) (ITC) IC50_Determination->ITC_Assay Selectivity_Profiling Kinase Selectivity Profiling ITC_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Apoptosis, Autophagy) Selectivity_Profiling->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound

Workflow for DAPK1 Inhibitor Discovery

References

Orthogonal Methods to Confirm CPR005231 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Activity Confirmation: TOP2A Degradation

The central activity of CPR005231 is the degradation of its target protein, TOP2A. The most direct method to measure this is by quantifying the total cellular levels of TOP2A after treatment with the compound.

Western Blotting

Western blotting is a fundamental technique to visualize and quantify changes in protein levels. It allows for the direct assessment of TOP2A reduction in this compound-treated cells compared to control cells.

Table 1: Quantitative Analysis of TOP2A Degradation by Western Blot

TreatmentConcentration (µM)TOP2A Protein Level (% of Control)
Vehicle (DMSO)-100%
This compound0.175%
This compound130%
This compound1010%
Negative Control1098%

Note: The data presented here is representative of a typical TOP2A degrader and serves to illustrate the expected experimental outcome.

Experimental Protocol: Western Blotting for TOP2A Degradation

  • Cell Culture and Treatment: Plate human cancer cells (e.g., HeLa, HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TOP2A overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative and high-throughput alternative to Western blotting for measuring total TOP2A protein levels.

Table 2: Quantification of TOP2A Levels by ELISA

TreatmentConcentration (µM)TOP2A Concentration (ng/mL)
Vehicle (DMSO)-5.2
This compound0.13.9
This compound11.6
This compound100.5
Negative Control105.1

Note: The data presented here is representative of a typical TOP2A degrader and serves to illustrate the expected experimental outcome.

Experimental Protocol: TOP2A ELISA

  • Sample Preparation: Prepare cell lysates as described for Western blotting.

  • ELISA Procedure: Use a commercially available TOP2A sandwich ELISA kit. Add diluted cell lysates and standards to the antibody-coated microplate wells.

  • Incubation and Detection: Incubate with a biotin-conjugated anti-TOP2A antibody, followed by HRP-conjugated streptavidin.

  • Signal Generation and Measurement: Add a TMB substrate solution to develop the colorimetric signal. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate TOP2A concentrations in the samples by interpolating from the standard curve.

Orthogonal Confirmation: Functional Consequences of TOP2A Degradation

Confirming the functional impact of TOP2A degradation provides strong, independent evidence of this compound's activity. TOP2A is essential for DNA replication and chromosome segregation during mitosis.

DNA Decatenation Assay

This biochemical assay directly measures the catalytic activity of TOP2A, which is expected to decrease following this compound-induced degradation.

Table 3: TOP2A DNA Decatenation Activity

TreatmentConcentration (µM)Decatenation Activity (% of Control)
Vehicle (DMSO)-100%
This compound145%
Etoposide (Inhibitor)1015%

Note: The data presented here is representative and illustrates the expected experimental outcome.

Experimental Protocol: DNA Decatenation Assay

  • Nuclear Extract Preparation: Treat cells with this compound or a known TOP2A inhibitor (e.g., etoposide). Prepare nuclear extracts containing active TOP2A.

  • Decatenation Reaction: Incubate the nuclear extracts with a catenated DNA substrate (kDNA) in a reaction buffer containing ATP.

  • Gel Electrophoresis: Stop the reaction and resolve the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Catenated DNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circular monomers. Quantify the amount of decatenated product.

Cell Cycle Analysis

Degradation of TOP2A is known to cause defects in chromosome segregation, leading to a G2/M cell cycle arrest. This cellular phenotype can be quantified by flow cytometry.

Table 4: Cell Cycle Distribution Analysis

TreatmentConcentration (µM)% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)-45%25%30%
This compound120%15%65%

Note: The data presented here is representative and illustrates the expected experimental outcome.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with this compound for a duration that allows for cell cycle progression (e.g., 24-48 hours). Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

CPR005231_Mechanism This compound This compound (Homo-PROTAC) Ternary_Complex E3-PROTAC-E3 Ternary Complex This compound->Ternary_Complex E3_Ligase1 E3 Ligase E3_Ligase1->Ternary_Complex TOP2A TOP2A E3_Ligase1->TOP2A Associated with E3_Ligase2 E3 Ligase E3_Ligase2->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation E3 Ligase Degradation Proteasome->Degradation TOP2A_Degradation TOP2A Degradation Degradation->TOP2A_Degradation Leads to

Mechanism of this compound-induced TOP2A degradation.

Orthogonal_Workflow cluster_direct Direct Measurement of TOP2A Levels cluster_functional Functional Consequences Western_Blot Western Blot Protein_Degradation Confirmation of TOP2A Degradation Western_Blot->Protein_Degradation ELISA ELISA ELISA->Protein_Degradation Decatenation_Assay DNA Decatenation Assay Functional_Inhibition Confirmation of Functional Inhibition Decatenation_Assay->Functional_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis G2M_Arrest Confirmation of Cellular Phenotype Cell_Cycle_Analysis->G2M_Arrest CPR005231_Treatment Cell Treatment with this compound CPR005231_Treatment->Western_Blot CPR005231_Treatment->ELISA CPR005231_Treatment->Decatenation_Assay CPR005231_Treatment->Cell_Cycle_Analysis

Experimental workflow for orthogonal validation.

No Public Data Found for Meta-analysis of "CPR005231"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available studies, clinical trials, or research data associated with the identifier "CPR005231" has yielded no results. This identifier does not appear to correspond to any publicly documented research, protein, gene, or compound in scientific literature or clinical trial registries.

Consequently, a meta-analysis and the creation of comparative guides as requested cannot be performed at this time. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of source data.

It is possible that "this compound" is an internal project code, a preliminary designation that has not yet been publicly disclosed, or a typographical error.

To proceed with this request, a valid and publicly accessible identifier for the studies of interest is required. Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide a reference to published literature or registered clinical trials.

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical CPR005231: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant research environment. While "CPR005231" is a hypothetical identifier, this guide provides the essential, step-by-step procedures for the safe handling and disposal of any new or unidentified laboratory chemical. Adherence to these protocols is paramount for the safety of personnel and the protection of the environment.

Immediate Safety and Identification Protocol

Before any disposal procedures can be initiated, a thorough assessment of the chemical's properties is required. This begins with consulting the Safety Data Sheet (SDS), which provides comprehensive information on handling, storage, and disposal. In the absence of an SDS for a substance like this compound, it must be treated as a hazardous waste until a full characterization can be performed.[1][2]

Core Principles of Chemical Waste Management:

  • Classification: Determine if the waste is hazardous.[3] The Environmental Protection Agency (EPA) defines hazardous waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4]

  • Segregation: Never mix different types of chemical waste.[5][6] Incompatible chemicals can react violently, leading to explosions or the release of toxic gases.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[7][8]

  • Storage: Store waste in compatible, sealed containers in a designated and secure area.[1][8]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal service for final removal and treatment.[7]

Quantitative Data Summary for Waste Segregation

To facilitate quick and accurate waste segregation, the following table summarizes common laboratory waste streams and their appropriate disposal containers.

Waste CategoryHazard CharacteristicsRecommended ContainerDisposal Pathway
Halogenated Solvents Toxicity, potential carcinogenicityGlass or polyethylene container, clearly labeledLicensed hazardous waste contractor
Non-Halogenated Solvents IgnitabilityMetal or polyethylene container, grounded if necessaryLicensed hazardous waste contractor
Corrosive Waste (Acids) Corrosivity (pH < 2)Acid-resistant polyethylene containerNeutralization (if permissible) or licensed contractor[9]
Corrosive Waste (Bases) Corrosivity (pH > 12.5)Polyethylene containerNeutralization (if permissible) or licensed contractor[9]
Heavy Metal Waste ToxicityLabeled, leak-proof containerLicensed hazardous waste contractor
Solid Chemical Waste Varies (toxic, reactive, etc.)Labeled, sealed containerLicensed hazardous waste contractor
Sharps (contaminated) Puncture hazard, biohazard/chemical hazardPuncture-resistant sharps container[8]Licensed medical or hazardous waste contractor

Experimental Protocol: Minor Chemical Spill Cleanup

In the event of a small chemical spill (less than 1 gallon) of a substance like this compound, the following protocol should be followed.[10]

Materials:

  • Chemical spill kit (containing absorbent material, neutralizers, etc.)[11]

  • Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, lab coat[10]

  • Hazardous waste disposal bags and labels[10]

Procedure:

  • Alert Personnel: Immediately notify coworkers of the spill and restrict access to the area.[10][12]

  • Don PPE: Ensure all personnel involved in the cleanup are wearing appropriate PPE.[11]

  • Contain the Spill: Use absorbent socks or pads from the spill kit to create a barrier around the spill, working from the outside in to prevent it from spreading.[11]

  • Absorb the Liquid: Apply absorbent material over the entire spill.

  • Neutralize (if applicable): If the spilled chemical is an acid or base, use the appropriate neutralizer from the spill kit. Use pH paper to confirm neutralization.

  • Collect the Waste: Once the spill is fully absorbed, use a brush and dustpan to collect the material.[11]

  • Package for Disposal: Place all contaminated materials, including used PPE, into a hazardous waste bag.[11]

  • Label and Store: Seal the bag and attach a hazardous waste label. Store it in the designated hazardous waste accumulation area for pickup.[10][11]

  • Decontaminate: Clean the spill area with an appropriate disinfectant or cleaning solution.

  • Report the Incident: Report the spill to the Environmental Health & Safety (EHS) department.[13]

Chemical Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_handling 2. On-Site Handling cluster_storage 3. Accumulation & Storage cluster_disposal 4. Final Disposal A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Characteristics (Ignitable, Corrosive, Reactive, Toxic) B->C D Segregate Incompatible Wastes C->D E Select Appropriate Waste Container D->E F Label Container with 'Hazardous Waste' & Contents E->F G Store in Designated Satellite Accumulation Area F->G H Keep Containers Closed G->H I Schedule Pickup by Licensed Waste Contractor H->I J Complete Waste Manifest I->J K Waste Treated & Disposed of Off-Site J->K

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.